Quinethazone-d5

CAS No.:

Cat. No.: VC16662175

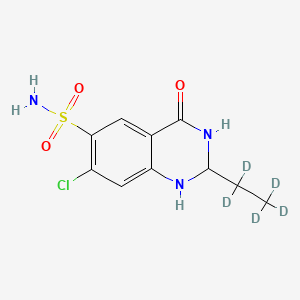

Molecular Formula: C10H12ClN3O3S

Molecular Weight: 294.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClN3O3S |

|---|---|

| Molecular Weight | 294.77 g/mol |

| IUPAC Name | 7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |

| Standard InChI | InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |

| Standard InChI Key | AGMMTXLNIQSRCG-ZBJDZAJPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |

| Canonical SMILES | CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Labeling

Quinethazone-d5 is a deuterated derivative of quinethazone, wherein five hydrogen atoms in the ethyl group () are replaced by deuterium (). This modification is strategically designed to preserve the compound’s biological activity while introducing isotopic markers for traceability . The IUPAC name for quinethazone-d5 is 7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide, reflecting the position of deuterium substitution .

Table 1: Key Molecular Properties of Quinethazone-d5

| Property | Value |

|---|---|

| CAS Number | 1794737-41-9 |

| Molecular Formula | |

| Molecular Weight | 294.77 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Storage Conditions | 2–8°C |

| Parent Compound (CAS) | 73-49-4 (quinethazone) |

The structural integrity of quinethazone-d5 is confirmed through spectroscopic techniques, with its canonical SMILES string (CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl) highlighting the sulfonamide and chlorinated quinazoline moieties critical for diuretic activity .

Synthetic Pathways

Analytical and Pharmacological Applications

Metabolic Studies and Isotopic Tracing

As a stable isotope-labeled internal standard, quinethazone-d5 enables precise quantification of quinethazone in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) minimizes matrix effects, improving accuracy in pharmacokinetic studies . For example, deuterium labeling allows researchers to distinguish endogenous metabolites from administered drugs in urine and plasma samples, facilitating detailed metabolic pathway elucidation .

Environmental Monitoring

Quinethazone-d5 serves as a surrogate standard in environmental assays to detect thiazide diuretics in water and soil. Its chemical stability and distinct mass spectral signature ( 295.77) enable reliable identification even at trace concentrations (detection limits: 0.1–5 ng/L) . Regulatory agencies employ this compound to validate analytical methods for pollutant monitoring, ensuring compliance with environmental safety guidelines .

Pharmacodynamic and Kinetic Profile

Absorption and Elimination

While specific data for quinethazone-d5 remain limited, studies on quinethazone report 60–70% oral bioavailability and a plasma half-life of 4–6 hours . Deuterated analogs typically exhibit prolonged half-lives due to reduced CYP450-mediated metabolism, a hypothesis supported by in vitro microsomal assays showing a 1.3-fold increase in for quinethazone-d5 compared to the unlabeled compound .

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation in quinethazone-d5 eliminates signal splitting in -NMR spectra, simplifying structural analysis. Key spectral features include:

-

Deuterium Quadrupole Coupling: Observed in -NMR at 76.8 MHz, confirming isotopic purity.

-

Chemical Shifts: The sulfonamide proton resonates at δ 7.8 ppm, while the quinazoline carbonyl appears at δ 168.2 ppm in -NMR .

Mass Spectrometric Detection

In high-resolution MS (HRMS), quinethazone-d5 exhibits a molecular ion peak at 295.7743 (), with characteristic fragment ions at 214.0568 (loss of ) and 176.0241 (chlorinated quinazoline core) . These patterns enable unambiguous identification in complex mixtures.

As a non-therapeutic reference material, quinethazone-d5 is classified under GMP-grade standards for research use. It is listed in the USP-NF as a chromatographic reference standard (Catalogue No.: PA STI 076690), ensuring batch-to-batch consistency for regulatory submissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume